Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo[2.2.2]oct-2-ene is a strained bicyclic alkene characterized by its rigid [2.2.2] ring system, which imparts unique reactivity in organic synthesis. The compound's highly constrained structure makes it a valuable intermediate for studying ring strain effects, cycloaddition reactions, and transition metal-catalyzed transformations. Its double bond, positioned within the bicyclic framework, exhibits enhanced reactivity due to angle strain, facilitating selective functionalization. Researchers utilize Bicyclo[2.2.2]oct-2-ene as a model substrate for mechanistic studies in pericyclic and coordination chemistry. The compound's stability and defined geometry also support applications in materials science, particularly in the development of strained polymer precursors or molecular scaffolds.
Bicyclo(2,2,2)-2-octene structure
Bicyclo(2,2,2)-2-octene structure
商品名:Bicyclo(2,2,2)-2-octene
CAS番号:931-64-6
MF:C8H12
メガワット:108.180882453918
CID:815909

Bicyclo(2,2,2)-2-octene 化学的及び物理的性質

名前と識別子

    • Bicyclo(2,2,2)-2-octene
    • 2,2,2-BICYCLO-2-OCTENE
    • bicyclo[2.2.2]oct-2-ene
    • Bicyclo<2.2.2>-2-octene
    • 3,6-Endoethylenecyclohexene
    • Bicyclo[2.2.2]octene
    • Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
    • インチ: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
    • InChIKey: VIQRCOQXIHFJND-UHFFFAOYSA-N
    • ほほえんだ: C1C2CCC(CC2)C=1

計算された属性

  • せいみつぶんしりょう: 108.09400

じっけんとくせい

  • 密度みつど: 0.8341 (estimate)
  • ゆうかいてん: 111.4°C
  • ふってん: 137.85°C (rough estimate)
  • 屈折率: 1.4770 (estimate)
  • PSA: 0.00000
  • LogP: 2.36260

Bicyclo(2,2,2)-2-octene セキュリティ情報

Bicyclo(2,2,2)-2-octene 税関データ

  • 税関コード:2902199090
  • 税関データ:

    中国税関コード:

    2902199090

    概要:

    290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Bicyclo(2,2,2)-2-octene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-249819-5.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
5.0g
$2587.0 2023-02-20
Enamine
EN300-249819-1.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
1.0g
$986.0 2023-02-20
Enamine
EN300-249819-10.0g
bicyclo[2.2.2]oct-2-ene
931-64-6
10.0g
$3253.0 2023-02-20
Enamine
EN300-249819-2.5g
bicyclo[2.2.2]oct-2-ene
931-64-6
2.5g
$2043.0 2023-02-20

Bicyclo(2,2,2)-2-octene 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines
Faid-Allah, Hassan M., Croatica Chemica Acta, 1987, 60(4), 717-33

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology
Carr, Richard V. C.; Williams, Richard V.; Paquette, Leo A., Journal of Organic Chemistry, 1983, 48(25), 4976-86

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Acetonitrile
リファレンス
Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions
Hermeling, Dieter; Schaefer, Hans J., Chemische Berichte, 1988, 121(6), 1151-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium Solvents: tert-Butanol ,  Tetrahydrofuran ;  48 h, reflux
リファレンス
Reactions of carbethoxycarbene with carbon-halogen bonds. Polar addition of deuterium bromide to bicyclo[2.2.2]-octene
Brockway, Nolan M., 1970, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives
Maskill, H.; Wilson, Alan A., Journal of the Chemical Society, 1984, (8), 1369-76

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  N,N,N′,N′-Tetramethylethylenediamine
リファレンス
Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes
Baldwin, John E.; Leber, Phyllis A.; Powers, David C., Journal of the American Chemical Society, 2006, 128(31), 10020-10021

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran ;  21 °C
リファレンス
A convergent fragment coupling strategy to access quaternary stereogenic centers
Kerkovius, Jeff K.; Wong, Alice R.; Mak, Victor W.; Reisman, Sarah E., Chemical Science, 2023, 14(16), 4397-4400

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ;  10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ;  rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ;  20 h, 162 °C; 162 °C → rt
リファレンス
Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction
Taarning, Esben; Madsen, Robert, Chemistry - A European Journal, 2008, 14(18), 5638-5644

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Methyllithium Solvents: Diethyl ether ;  cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
リファレンス
Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes
Powers, David C.; Leber, Phyllis A.; Gallagher, Sarah S.; Higgs, Andrew T.; McCullough, Lynne A.; et al, Journal of Organic Chemistry, 2007, 72(1), 187-194

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins
Tsuji, Motonori, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Electrolytic decarboxylation of vicinal dicarboxylic acids to olefins. Preparation of tricyclo[3.2.2.02,4]nona-6,8-diene, and trans-bicyclo[6.2.0]dec-9-ene derivatives
Radlick, Phillip; Klem, Robert; Spurlock, Steven; Sims, James J.; Van Tamelen, Eugene E.; et al, Tetrahedron Letters, 1968, (49), 5117-21

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory
Domingo, Luis R.; Perez, Patricia, New Journal of Chemistry, 2022, 46(24), 11520-11530

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L., Science of Synthesis, 2010, 47, 561-736

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Ethanol
リファレンス
Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions
Maskill, Howard; Wilson, Alan A., Journal of the Chemical Society, 1984, (1), 119-28

ごうせいかいろ 15

はんのうじょうけん
リファレンス
An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings
Carr, Richard V. C.; Paquette, Leo A., Journal of the American Chemical Society, 1980, 102(2), 853-5

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Gas phase preparation and reactions of adamantene.
Bian, Nanying; Jones, Maitland Jr., Journal of the American Chemical Society, 1995, 117(35), 8957-61

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran ;  21 °C
リファレンス
A convergent fragment coupling strategy to access quaternary stereogenic centers
Kerkovius, Jeff K.; Wong, Alice R.; Mak, Victor W.; Reisman, Sarah E., ChemRxiv, 2022, 1, 1-5

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  1 h, reflux
リファレンス
Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions
Jung, Michael E.; Perez, Felix; Regan, Collin F.; Yi, Sung Wook; Perron, Quentin, Angewandte Chemie, 2013, 52(7), 2060-2062

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide
LeBel, Norman A.; Huber, Joel E.; Zalkow, Leon H., Journal of the American Chemical Society, 1962, 84, 2226-33

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  10 min, rt; 80 °C; 1 h, reflux; reflux → rt
リファレンス
Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization
Jung, Michael E.; Roberts, Courtney A.; Perez, Felix; Pham, Hung V.; Zou, Lufeng; et al, Organic Letters, 2016, 18(1), 32-35

Bicyclo(2,2,2)-2-octene Raw materials

Bicyclo(2,2,2)-2-octene Preparation Products

Bicyclo(2,2,2)-2-octene 関連文献

Bicyclo(2,2,2)-2-octeneに関する追加情報

Bicyclo(2,2,2)-2-octene: A Comprehensive Overview

Bicyclo(2,2,2)-2-octene, also known by its CAS number 931-64-6, is a unique bicyclic compound with significant applications in various fields. This compound is characterized by its rigid structure, which consists of three fused six-membered rings. The bicyclo(2,2,2) framework provides exceptional stability and rigidity to the molecule, making it highly desirable in both academic and industrial settings.

The synthesis of bicyclo(2,2,2)-octene has been extensively studied over the years. One of the most common methods involves the Diels-Alder reaction, which allows for the formation of the bicyclic structure through a [4+2] cycloaddition. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of this process. For instance, researchers have explored the use of transition metal catalysts to facilitate the Diels-Alder reaction under milder conditions, reducing energy consumption and improving yield.

One of the most notable applications of bicyclo(2,2,2)-octene is in polymer science. The compound serves as a versatile monomer for synthesizing high-performance polymers with excellent thermal stability and mechanical properties. These polymers find use in aerospace applications due to their ability to withstand extreme temperatures and environmental conditions. Additionally, bicyclo(8) derivatives have been employed in drug delivery systems owing to their biocompatibility and controlled release properties.

Recent studies have also highlighted the potential of bicyclo(8) compounds in organic electronics. The rigid structure of bicyclo(8) enables efficient charge transport in organic semiconductors, making it a promising candidate for next-generation electronic devices such as flexible displays and solar cells. Researchers have reported significant improvements in device performance by incorporating bicyclo(8) derivatives into polymer blends.

In terms of spectroscopic analysis, bicyclo(8) exhibits distinct NMR and IR spectra due to its unique molecular geometry. These spectral characteristics are invaluable for identifying and characterizing the compound during synthesis and quality control processes. Advanced computational methods have also been utilized to predict the electronic properties of bicyclo(8) derivatives, providing insights into their reactivity and stability under various conditions.

Furthermore, bicyclo(8) has gained attention in the field of materials science for its role in creating self-healing materials. By incorporating bicyclo(8) into polymer networks, scientists have developed materials capable of repairing minor damages without external intervention. This innovation has significant implications for industries such as automotive manufacturing and construction.

Despite its numerous applications, there are challenges associated with the large-scale production of bicyclo(8) compounds. High production costs and complex synthetic pathways remain barriers to widespread adoption. However, ongoing research aims to address these issues through innovative synthesis techniques and cost-effective manufacturing processes.

In conclusion, bicyclo(8) (CAS No. 931-64-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure provides exceptional stability and functionality, making it an invaluable tool in modern chemistry and materials science. As research continues to uncover new uses for this compound, its significance in both academic and industrial contexts will undoubtedly grow.

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